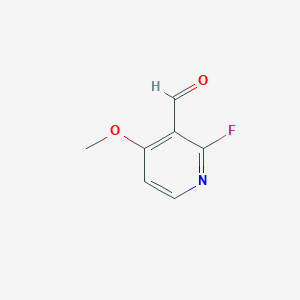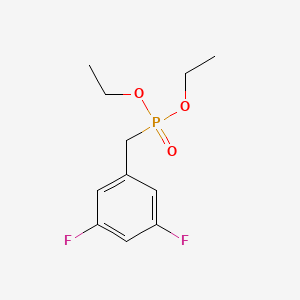
2-Fluoro-4-methoxypyridine-3-carboxaldehyde
Overview
Description
2-Fluoro-4-methoxypyridine-3-carboxaldehyde is a chemical compound with the molecular formula C7H6FNO2 and a molecular weight of 155.13 g/mol . It is a derivative of pyridine, where the hydrogen atoms at positions 2 and 4 are replaced by a fluorine atom and a methoxy group, respectively, and the hydrogen atom at position 3 is replaced by a formyl group. This compound is used in various chemical syntheses and has applications in scientific research.
Preparation Methods
The synthesis of 2-Fluoro-4-methoxypyridine-3-carboxaldehyde can be achieved through several synthetic routes. One common method involves the fluorination of 4-methoxypyridine-3-carboxaldehyde using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor . The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial production methods may involve the use of more scalable processes, such as the continuous flow synthesis, which allows for better control over reaction conditions and yields. The choice of fluorinating agent and reaction conditions can significantly impact the efficiency and selectivity of the synthesis.
Chemical Reactions Analysis
2-Fluoro-4-methoxypyridine-3-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and ethanol, as well as catalysts like palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Fluoro-4-methoxypyridine-3-carboxaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: It can be used in the development of fluorescent probes for biological imaging.
Medicine: It is a potential building block for the synthesis of drug candidates with anti-inflammatory or anticancer properties.
Industry: It is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-methoxypyridine-3-carboxaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target, while the methoxy group can influence its solubility and metabolic stability.
Comparison with Similar Compounds
2-Fluoro-4-methoxypyridine-3-carboxaldehyde can be compared with other similar compounds, such as:
2-Fluoropyridine-3-carboxaldehyde: Lacks the methoxy group, which can affect its reactivity and applications.
4-Methoxypyridine-3-carboxaldehyde: Lacks the fluorine atom, which can influence its binding affinity and selectivity.
2-Fluoro-4-methoxypyridine:
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity, binding affinity, and stability, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-fluoro-4-methoxypyridine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO2/c1-11-6-2-3-9-7(8)5(6)4-10/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSTBWRCDPCLAAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)F)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-nitrophenyl)-1H-benzo[d][1,2,3]triazole](/img/structure/B3267362.png)



![2-(4-(4,9-Diethoxy-1,3-dioxo-1H-benzo[f]isoindol-2(3H)-yl)phenyl)acetic acid](/img/structure/B3267393.png)


![N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-methyl-3-nitrobenzamide](/img/structure/B3267411.png)

amine hydrochloride](/img/structure/B3267422.png)



![(4-Methylbenzo[b]thiophen-3-yl)methanol](/img/structure/B3267463.png)
